molecular formula C9H7F3N2O B8810187 3-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one

3-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one

Cat. No.: B8810187
M. Wt: 216.16 g/mol
InChI Key: PIHTZIWOPKRVOE-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one is a useful research compound. Its molecular formula is C9H7F3N2O and its molecular weight is 216.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

3-(trifluoromethyl)-6,8-dihydro-5H-1,6-naphthyridin-7-one

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)6-1-5-3-14-8(15)2-7(5)13-4-6/h1,4H,2-3H2,(H,14,15)

InChI Key

PIHTZIWOPKRVOE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CNC1=O)C=C(C=N2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of the product from Step F above (16 g, 51 mmol) in dichloromethane (60 mL) was added trifluoroacetic acid (30 mL) and the resultant solution was stirred at room temperature for 0.5 h. The solution was evaporated under reduced pressure and the residue was dissolved in dichloromethane. The mixture was neutralized by the slow addition of a solution of saturated sodium bicarbonate and the organic layer was removed. The aqueous layer was extracted with four portions of dichloromethane and the combined organic layers were dried over sodium sulfate and concentrated under reduced pressure to afford the title compound. 1H NMR (400 MHz, CDCl3) δ 8.81 (s, 1H), 7.78 (s, 1H), 7.30 (s, 1H), 4.63 (s, 2H), 3.90 (s, 2H).
Quantity
0 (± 1) mol
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reactant
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60 mL
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30 mL
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reactant
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[Compound]
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resultant solution
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 7-oxo-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate (3.60 g, 11.4 mmol) in methylene chloride (14 mL) was added trifluoroacetic Acid (6.75 mL) and the resulting mixture was stirred at room temperature for 0.5 h. The solution was evaporated under reduced pressure and the residue was dissolved in CH2Cl2. The mixture was neutralized by the slow addition of a solution of saturated NaHCO3 and the organic layer was removed. The aqueous layer was extracted with CH2Cl2 four times, and the combined organic layers were dried over MgSO4, filtered, and evaporated in vacuo to afford 2.45 g (100%) of desired product as a yellow solid. LC-MS calculated for C9H7F3N2O: (M+H)+217; found 217.0.
Quantity
6.75 mL
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reactant
Reaction Step One
Quantity
14 mL
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solvent
Reaction Step One
Yield
100%

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